BI-3663

PROTAC Selectivity profiling Quantitative proteomics

Researchers studying PTK2 scaffolding functions require complete protein elimination without confounding off-target degradation. BI-3663 is a cereblon-recruiting PROTAC that degrades PTK2 (DC₅₀ ~30 nM) across 11 HCC cell lines, validated against 6,008 proteins with no PDE6D off-target activity. Unlike ATP-competitive inhibitors (e.g., defactinib) that preserve scaffold integrity, BI-3663 eliminates both catalytic and scaffolding functions. Ideal for VHL-deficient models (ccRCC, VHL-mutant tumors) where VHL-based PROTACs fail. Co-administration with cyclosporine A enhances intracellular accumulation for efflux transporter studies.

Molecular Formula C44H42F3N7O12
Molecular Weight 917.8 g/mol
Cat. No. B2384880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-3663
Molecular FormulaC44H42F3N7O12
Molecular Weight917.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F
InChIInChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59)
InChIKeyADTXLFJKQHYGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BI-3663: Cereblon-Based PTK2 PROTAC


BI-3663 is a cereblon-based proteolysis-targeting chimera (PROTAC) engineered to degrade focal adhesion tyrosine kinase (PTK2/FAK) via ubiquitin-proteasome system recruitment [1]. It comprises the PTK2 ATP-competitive inhibitor BI-4464 conjugated via a PEG linker to pomalidomide, a cereblon E3 ligase ligand . First disclosed by Boehringer Ingelheim in 2019, BI-3663 degrades PTK2 with a median DC₅₀ of 30 nM to >80% Dmax across 11 hepatocellular carcinoma (HCC) cell lines [1]. Unlike small-molecule kinase inhibitors that block only catalytic activity, BI-3663 eliminates the entire PTK2 protein, thereby abrogating both enzymatic and scaffolding functions [1].

BI-3663 vs. PTK2 Inhibitors & Other PROTACs


Substituting BI-3663 with alternative PTK2-targeting agents introduces confounding variables that undermine experimental reproducibility and mechanistic interpretation. Conventional ATP-competitive PTK2 inhibitors (e.g., defactinib, GSK2256098) preserve the PTK2 scaffold while only inhibiting kinase activity, failing to recapitulate the biological consequences of complete protein elimination [1]. Among PROTAC degraders, the VHL-recruiting analog BI-0319 induces off-target degradation of PDE6D, whereas BI-3663 does not [2]. Additionally, other cereblon-based FAK PROTACs such as GSK215 exhibit divergent degradation kinetics and PK/PD profiles [3]. These differences in target engagement breadth, off-target liability, and degradation dynamics preclude direct substitution without extensive revalidation of experimental conditions and biological outcomes.

BI-3663 Comparative Evidence


PDE6D Selectivity vs. BI-0319

In multiplexed isobaric tagging mass spectrometry analysis of 6,008 quantified proteins in A549 cells, BI-0319 (VHL-based PTK2 PROTAC) induced a significant decrease in PDE6D protein levels, whereas BI-3663 (cereblon-based) did not alter PDE6D abundance [1]. Both compounds showed no significant changes in abundance of other detectable kinases, confirming high kinome selectivity for both [1].

PROTAC Selectivity profiling Quantitative proteomics

Degradation vs. Inhibition: BI-4464 Comparison

While BI-3663 and its parent inhibitor BI-4464 exhibit comparable PTK2 binding affinities (IC₅₀ = 18 nM vs. 17 nM respectively), BI-3663 achieves near-complete protein elimination with a DC₅₀ of 27 nM and Dmax of 95% in A549 cells after 16 h treatment [1]. BI-4464 only inhibits kinase activity without degrading the protein [1].

PTK2 degradation PROTAC efficacy DC50

E3 Ligase Dependency: BI-3663 vs. GSK215

BI-3663 (cereblon-based) exhibits a median degradation pDC₅₀ of 7.45 across 11 HCC cell lines, translating to a DC₅₀ of approximately 35.5 nM . In comparison, GSK215 (VHL-based FAK PROTAC) demonstrates a pDC₅₀ of 8.4 (DC₅₀ ≈ 4 nM) but with distinct E3 ligase dependency and a marked PK/PD disconnect [1]. The choice of E3 ligase (cereblon vs. VHL) influences degradation kinetics, ternary complex stability, and potential resistance mechanisms.

FAK degradation PROTAC comparison pDC50

Antiproliferative Phenotype vs. FAK Inhibitors in HCC

Despite achieving >80% PTK2 degradation across 11 HCC cell lines (median DC₅₀ = 30 nM), BI-3663 did not phenocopy the reported antiproliferative effects of PTK2 depletion in any cell line tested [1]. Proliferation pIC₅₀ values across SNU-387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1, HLF, SNU-398, HUCCT1, HLE, HuH-7, and SNU-423 cells were predominantly <4.6 to 5.8, indicating weak to no antiproliferative activity . In contrast, clinical FAK inhibitors (e.g., defactinib, GSK2256098) have demonstrated measurable antiproliferative effects in certain HCC models through kinase inhibition.

Hepatocellular carcinoma Antiproliferative activity Scaffolding function

BI-3663 Optimal Applications


Probing PTK2 Scaffolding Functions

BI-3663 is optimally deployed in studies designed to dissect the scaffolding (non-catalytic) functions of PTK2. As demonstrated in the J Med Chem disclosure, BI-3663 achieves near-complete PTK2 protein elimination without phenocopying the antiproliferative effects of PTK2 depletion in HCC cell lines [1]. This property makes it a precise tool for distinguishing kinase-dependent from scaffold-dependent phenotypes. Researchers investigating focal adhesion dynamics, integrin signaling complexes, or PTK2-mediated protein-protein interactions should use BI-3663 rather than ATP-competitive inhibitors (which preserve scaffold integrity) or BI-0319 (which introduces PDE6D off-target degradation) .

Proteomics-Validated Target Engagement

For experiments where off-target degradation would confound interpretation—particularly quantitative proteomics or genetic perturbation screens—BI-3663 offers a selectivity profile validated across 6,008 quantified proteins [1]. The absence of PDE6D degradation distinguishes BI-3663 from the VHL-based analog BI-0319, while the lack of detectable kinase off-targets provides cleaner target engagement than many early-generation PROTACs [1]. This selectivity profile supports use in CRISPR/Cas9 complementation studies, phosphoproteomics analyses of PTK2 signaling, and ternary complex stabilization assays where confounding protein-level changes must be minimized.

Cereblon-Dependent Degradation in VHL-Deficient Models

BI-3663's cereblon-based E3 ligase recruitment makes it particularly suitable for studies in cellular contexts where VHL is compromised—including clear cell renal cell carcinoma (ccRCC), VHL-mutant tumors, or models of hypoxia where VHL function is altered [1]. In these settings, VHL-based PROTACs like BI-0319 or GSK215 may exhibit reduced degradation efficiency due to impaired VHL-E3 ligase activity. BI-3663 provides a cereblon-dependent alternative, enabling PTK2 degradation studies across VHL-proficient and VHL-deficient backgrounds. This is especially relevant for comparative degradation efficacy studies across different E3 ligase dependencies.

Cellular Uptake Enhancement with Transporter Modulators

BI-3663 has been shown to exhibit potentiated PTK2 degradation when co-administered with cyclosporine A (10 μM), which saturates drug transporters and increases intracellular compound accumulation [1]. This property supports the use of BI-3663 in combination screening studies, particularly in cell lines with high efflux transporter expression (e.g., HepG2, certain HCC lines). Researchers investigating structure-activity relationships for PROTAC cellular permeability or transporter-mediated resistance mechanisms can leverage BI-3663 as a tool compound to calibrate uptake enhancement strategies. The combination with cyclosporine A may also serve as a positive control for maximizing degradation efficiency in difficult-to-transfect or low-uptake cell models.

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